5-benzylfuran-3-carboxylic acid
Overview
Description
5-Benzylfuran-3-carboxylic acid is an organic compound with the molecular formula C12H10O3. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound is characterized by a benzyl group attached to the furan ring at the 5-position and a carboxylic acid group at the 3-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-benzylfuran-3-carboxylic acid typically involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . Another method includes the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve the dehydration of phenoxyalkanone under acidic conditions or the decarboxylation of o-acetylphenoxyacetic acid or ester under alkaline conditions .
Chemical Reactions Analysis
Types of Reactions: 5-Benzylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzyl group or the furan ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Formation of benzofuran-3-carboxylic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated benzofuran derivatives.
Scientific Research Applications
5-Benzylfuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-benzylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt microbial cell membranes, leading to its antimicrobial effects. The compound’s structure allows it to interact with various biological molecules, making it a versatile agent in drug development .
Comparison with Similar Compounds
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Bergapten: A naturally occurring benzofuran with phototoxic properties.
Usnic Acid: A benzofuran derivative with antimicrobial and anti-inflammatory properties.
Uniqueness: 5-Benzylfuran-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its benzyl group at the 5-position and carboxylic acid group at the 3-position make it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
5-benzylfuran-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-12(14)10-7-11(15-8-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFQMYZCARWIAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CO2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179057 | |
Record name | 3-Furancarboxylic acid, 5-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24313-22-2 | |
Record name | 3-Furancarboxylic acid, 5-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024313222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Furancarboxylic acid, 5-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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